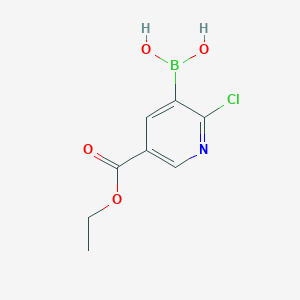
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H9BClNO4. It is a derivative of pyridine, featuring a boronic acid group and a chloro substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This method uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.
C-H or C-F Bond Activation: This involves iridium- or rhodium-catalyzed activation followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学研究应用
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the chloro substituent, which enhances the reactivity of the pyridine ring .
相似化合物的比较
Similar Compounds
3-Pyridinylboronic Acid: Another pyridine derivative with a boronic acid group.
2,5-Dichloropyridine: A pyridine derivative with two chloro substituents.
Pinacol Boronic Esters: Boronic acid derivatives used in similar coupling reactions.
Uniqueness
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxycarbonyl group enhances solubility and the chloro substituent increases the reactivity of the pyridine ring, making it a versatile reagent in organic synthesis .
属性
分子式 |
C8H9BClNO4 |
|---|---|
分子量 |
229.43 g/mol |
IUPAC 名称 |
(2-chloro-5-ethoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO4/c1-2-15-8(12)5-3-6(9(13)14)7(10)11-4-5/h3-4,13-14H,2H2,1H3 |
InChI 键 |
ZWWQZOWIKLFKCX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1Cl)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















